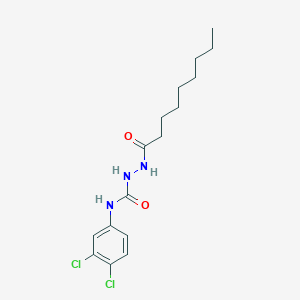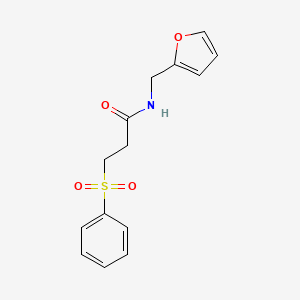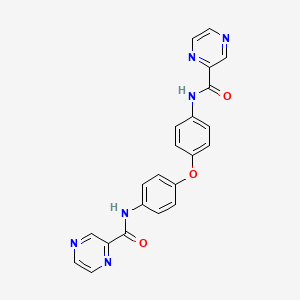![molecular formula C25H26ClN5O2 B10891730 N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10891730.png)
N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated pyrazole ring and an ethylphenoxy benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the chlorinated pyrazole intermediate, followed by the introduction of the ethylphenoxy benzamide group through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- **N~1~-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE
- **N~1~-{1-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE
Uniqueness
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H26ClN5O2 |
|---|---|
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-4-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-4-19-7-11-23(12-8-19)33-15-20-5-9-21(10-6-20)25(32)28-24-17(2)29-31(18(24)3)16-30-14-22(26)13-27-30/h5-14H,4,15-16H2,1-3H3,(H,28,32) |
Clave InChI |
MBHJJEOTJYFART-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=C(N(N=C3C)CN4C=C(C=N4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B10891651.png)
![5-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10891659.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10891666.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B10891684.png)
![(2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10891686.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B10891691.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891692.png)


![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)

![11-(difluoromethyl)-5-(2-methoxydibenzofuran-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10891709.png)

![2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide](/img/structure/B10891723.png)
